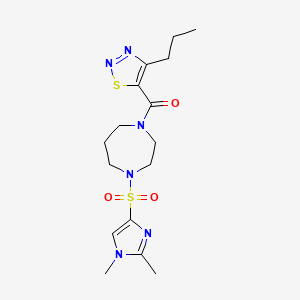

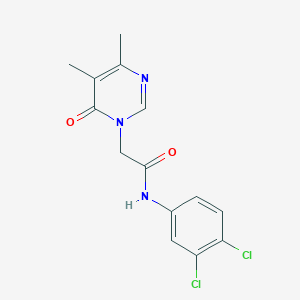

5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound. It is related to a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Synthesis Analysis

The synthesis of this compound involves a series of steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis

The molecular structure of “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is represented by the linear formula C8H7BrClNO . The InChI code for this compound is 1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” include a molecular weight of 248.51 . It is a solid at room temperature .科学的研究の応用

SGLT2 Inhibitors for Diabetes Therapy

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: , a derivative of the compound , is a key intermediate in the synthesis of SGLT2 inhibitors . These inhibitors are a class of medications used in diabetes treatment that work by preventing glucose reabsorption in the kidneys, leading to glucose excretion through urine and thus lowering blood sugar levels. The compound has been involved in practical process scale-up for manufacturing therapeutic SGLT2 inhibitors, showing its significance in the pharmaceutical industry.

Antiviral Activity

Indole derivatives, which share a similar structural motif with 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide , have been reported to possess antiviral activities . These compounds can bind with high affinity to multiple receptors, which is useful in developing new derivatives with potential antiviral properties. This suggests that the compound could be a precursor or a structural inspiration for new antiviral agents.

Anti-inflammatory Applications

The indole scaffold, which is structurally related to the compound, is known for its anti-inflammatory properties . By extension, 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide could be utilized in the synthesis of new anti-inflammatory drugs, contributing to treatments for conditions like arthritis and other inflammatory diseases.

Anticancer Research

Compounds with an indole base are also recognized for their anticancer activities . The ability of such compounds to interfere with cancer cell proliferation and survival pathways makes them valuable in cancer research. As a result, our compound could play a role in the development of new anticancer drugs.

Antimicrobial and Antibacterial Agents

The structural similarity to indole derivatives suggests that 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide may have applications in creating antimicrobial and antibacterial agents . These applications are crucial in the fight against drug-resistant bacteria and the development of new antibiotics.

Antidiabetic Drug Development

Given the role of related compounds in SGLT2 inhibitor development, there is potential for 5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide to be used in the synthesis of other antidiabetic medications . This could lead to new treatments that offer different mechanisms of action or improved efficacy compared to existing drugs.

Antimalarial and Antitubercular Drugs

Indole derivatives have shown promise in antimalarial and antitubercular drug development . The compound could contribute to the synthesis of drugs targeting these diseases, which remain significant global health challenges.

将来の方向性

The future directions for “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” could involve its use in the development of new antidiabetic drugs, given its role as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .

特性

IUPAC Name |

5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-7-8(6-16-18-7)5-15-12(17)10-4-9(13)2-3-11(10)14/h2-4,6H,5H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMQZDYAMIIWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-1h,4h,6h,7h-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B2776997.png)

![N-[[4-(2-Methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2776999.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B2777000.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide](/img/structure/B2777001.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2777002.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2777008.png)

![Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate](/img/structure/B2777009.png)